molecular formula C17H20N8 B2920141 7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2034566-35-1

7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer B2920141
CAS-Nummer: 2034566-35-1
Molekulargewicht: 336.403
InChI-Schlüssel: MAQSLWPZOBINPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups, including a cyclopenta[c]pyridazine ring, a piperazine ring, and a triazolopyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could make it a base, while the nitrogen atoms in the triazolopyrimidine ring could potentially form hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Potential

Research on the synthesis of new 1,2,4-triazolo[1,5-alpha]pyrimidines, which share structural similarities, has indicated their potential as antihypertensive agents. The synthesis of compounds bearing piperazine moieties at position 2 has been explored, with some compounds showing promising antihypertensive activity in both in vitro and in vivo studies (Bayomi et al., 1999).

Neuroprotective Applications

Compounds structurally related to [1,2,4]triazolo[1,5-a][1,3,5]triazine, which include piperazine derivatives, have been investigated for their adenosine A2a receptor antagonist properties. This class of compounds has shown effectiveness in models of Parkinson's disease, suggesting potential neuroprotective applications (Vu et al., 2004).

Synthetic Methodologies

Efforts have also been directed towards developing efficient synthetic routes for creating libraries of triazolo and pyrimidine derivatives. These methodologies facilitate the exploration of their diverse biological activities, including the potential for novel therapeutic applications (Baindur et al., 2003).

Antidiabetic Activity

Investigations into triazolo-pyridazine derivatives substituted with piperazines have identified significant potential in the context of diabetes treatment. These compounds have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, demonstrating promising antidiabetic effects (Bindu et al., 2019).

Cancer Research

Research into the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines has shown that these compounds exhibit potent antiproliferative activities against various cancer cell lines. This underscores the potential of triazolo[1,5-a]pyrimidine derivatives in cancer therapy, offering a new avenue for the development of anticancer agents (Kamal et al., 2020).

Eigenschaften

IUPAC Name

7-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-12-9-16(25-17(20-12)18-11-19-25)24-7-5-23(6-8-24)15-10-13-3-2-4-14(13)21-22-15/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQSLWPZOBINPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.